N~1~-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Description
N~1~-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a nitro group, and a hydrazinecarbothioamide moiety
Properties
IUPAC Name |
1-(3-ethoxypropyl)-3-[[4-[(4-nitropyrazol-1-yl)methyl]benzoyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4S/c1-2-27-9-3-8-18-17(28)21-20-16(24)14-6-4-13(5-7-14)11-22-12-15(10-19-22)23(25)26/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,20,24)(H2,18,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNRNGCFGAPRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=S)NNC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes under mild conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The benzoyl group can be introduced through a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling.
Final Assembly: The final compound is assembled by reacting the intermediate products under specific conditions to form the hydrazinecarbothioamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Cyclization: The hydrazinecarbothioamide moiety can participate in cyclization reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and aryl halides are used for substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.
Major Products
Reduction of Nitro Group: Amino derivatives.
Substitution of Ethoxy Group: Various alkyl or aryl derivatives.
Cyclization: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
N~1~-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N1-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]-2-(6-nitro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Uniqueness
N~1~-(3-ETHOXYPROPYL)-2-{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethoxypropyl group and the hydrazinecarbothioamide moiety distinguishes it from other similar compounds, offering unique opportunities for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
